

Dihydromyricetin: A Potential Adjunct to Standard Chemotherapy

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Compound of Interest

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Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has garnered significant interest in oncological research for its potential anti-cancer properties. This guide provides an objective comparison of DHM with standard chemotherapy drugs, supported by experimental data, to elucidate its potential role in cancer therapy, particularly as a synergistic agent.

Performance Comparison: Dihydromyricetin vs. Standard Chemotherapy

Current research indicates that Dihydromyricetin's most promising application in cancer treatment may be as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs and potentially reducing their side effects. Direct head-to-head comparisons of DHM as a standalone treatment versus standard chemotherapy are limited. However, studies investigating its synergistic effects provide valuable insights into its therapeutic potential.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of DHM and standard chemotherapy drugs in various cancer cell lines as reported in different studies.

Table 1: IC50 Values of Dihydromyricetin (DHM) in Various Cancer Cell Lines

Cell Line	Cancer Type	DHM IC50 (μM)	Duration (h)	Reference
T24	Muscle Invasive Bladder Cancer	22.3	48	[1]
UMUC3	Muscle Invasive Bladder Cancer	16.7	48	[1]
A2780 (p53 positive)	Ovarian Cancer	336.0	24	[2]
SKOV3 (p53 null)	Ovarian Cancer	845.9	24	[2]
HuH-6	Hepatoblastoma	~75 (for ~48% inhibition)	48	[3]
HepG2	Hepatoblastoma	~50 (for ~55% inhibition)	48	[3]

Table 2: Comparative IC50 Values of Standard Chemotherapy Drugs with and without Dihydromyricetin (DHM)

Cell Line	Cancer Type	Treatment	IC50 (μM)	Reference
HuH-6	Hepatoblastoma	Cisplatin	6.33 ± 0.20	[3]
Cisplatin + DHM (25 μM)	5.17 ± 0.31	[3]		
HepG2	Hepatoblastoma	Cisplatin	5.91 ± 0.27	[3]
Cisplatin + DHM (25 μM)	4.54 ± 0.21	[3]		
QGY7701	Hepatocellular Carcinoma	Nedaplatin	Not specified	[4][5]
SMMC7721	Hepatocellular Carcinoma	Nedaplatin	Not specified	[4][5]

Note: One study reported that the combination of DHM and Nedaplatin (NDP) induced more significant apoptosis in tumor cells but did not provide specific IC50 values for the combination. The concentrations for the combination studies were selected based on the individual IC50 values of each drug.[4][5]

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy drugs eliminate cancer cells. Studies have shown that DHM can induce apoptosis in cancer cells and enhance the apoptotic effects of standard chemotherapy drugs.

Table 3: Apoptosis Rates in Cancer Cells Treated with DHM and/or Standard Chemotherapy

Cell Line	Cancer Type	Treatment	Apoptosis Rate (%)	Reference
T24	Muscle Invasive Bladder Cancer	Control (0 μ M DHM)	8.7 \pm 0.7	[6]
DHM (5 μ M)	12.3 \pm 1.1	[6]		
DHM (20 μ M)	19.9 \pm 5.5	[6]		
UMUC3	Muscle Invasive Bladder Cancer	Control (0 μ M DHM)	5.2 \pm 0.5	[6]
DHM (5 μ M)	6.3 \pm 0.1	[6]		
DHM (20 μ M)	7.6 \pm 0.9	[6]		
QGY7701	Hepatocellular Carcinoma	DHM + NDP	Significantly higher than NDP alone	[4][7]
SMMC7721	Hepatocellular Carcinoma	DHM + NDP	Significantly higher than NDP alone	[4][7]

Note: A study on hepatocellular carcinoma cells demonstrated a synergistic effect of DHM and Nedaplatin (NDP) in promoting apoptosis, though specific percentage values for the

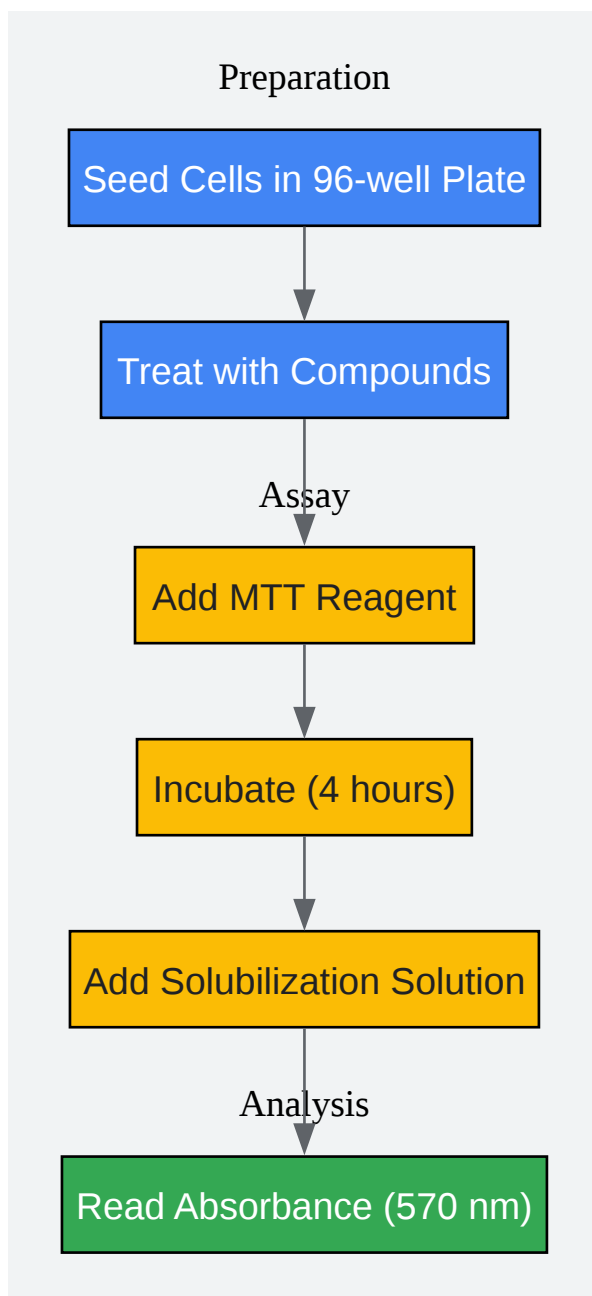
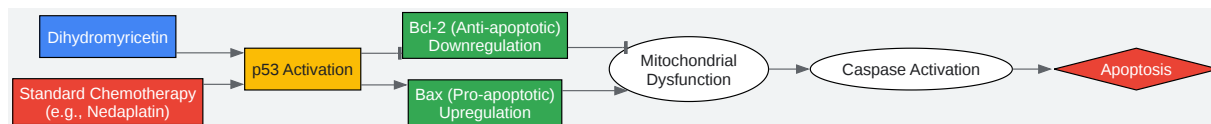
combination were not detailed in the text but were shown in flow cytometry plots.[\[4\]](#)[\[7\]](#)

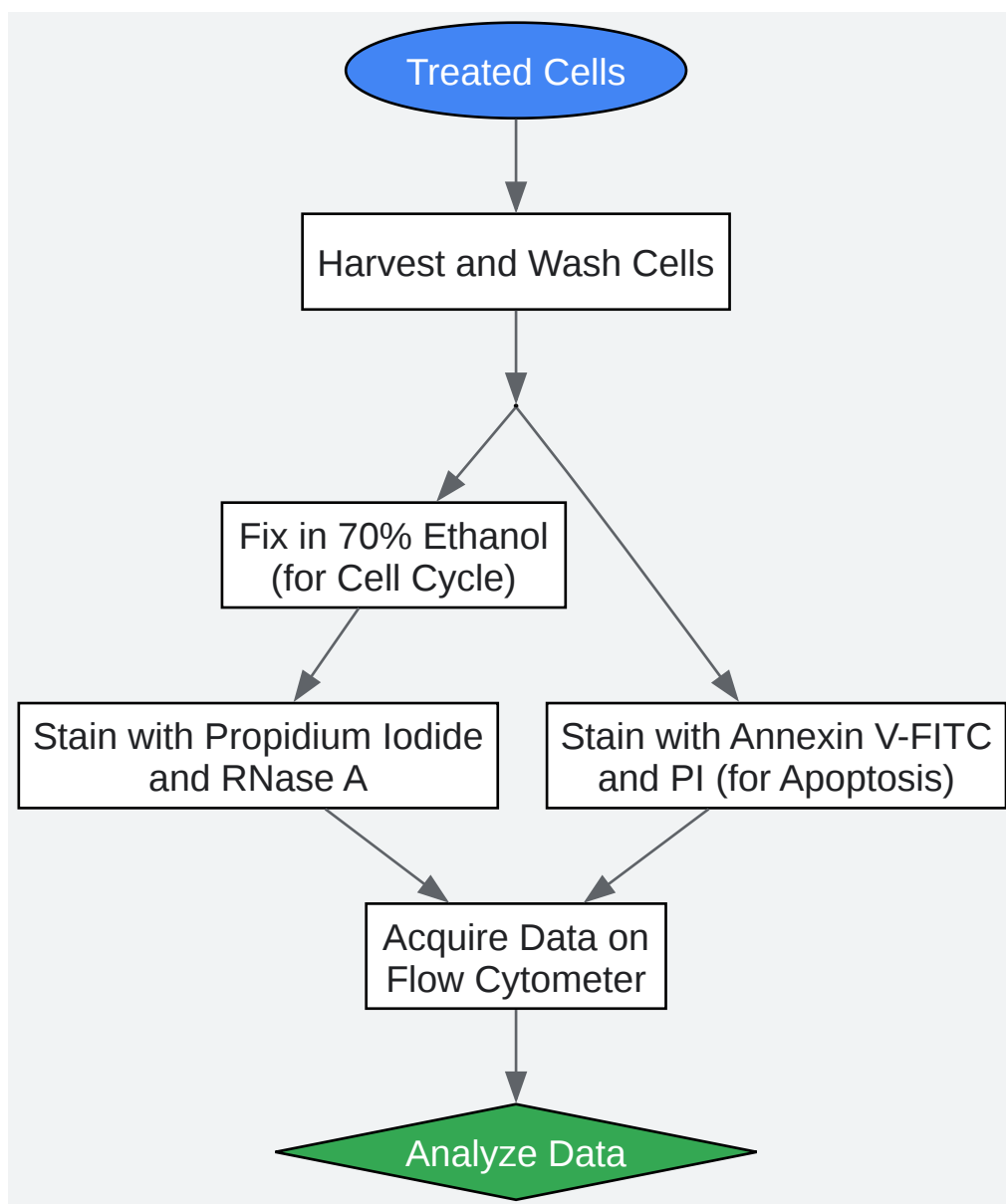
Signaling Pathways and Mechanisms of Action

Dihydromyricetin exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

p53/Bcl-2 Signaling Pathway

One of the primary mechanisms by which DHM is thought to enhance chemotherapy-induced apoptosis is through the p53/Bcl-2 signaling pathway. In hepatocellular carcinoma cells, the combination of DHM and nedaplatin was shown to activate this pathway, leading to mitochondrial dysfunction and cell death.[\[4\]](#)[\[5\]](#) The tumor suppressor protein p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.





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